molecular formula C14H11N3O2 B12993345 1-Methyl-3-(quinolin-7-yl)-1H-pyrazole-4-carboxylic acid

1-Methyl-3-(quinolin-7-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B12993345
M. Wt: 253.26 g/mol
InChI Key: GDHPWURNZSHEDI-UHFFFAOYSA-N
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Description

1-Methyl-3-(quinolin-7-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a quinoline ring fused to a pyrazole ring, with a carboxylic acid functional group at the 4-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-Methyl-3-(quinolin-7-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Quinoline Ring Introduction: The quinoline ring can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Coupling of Pyrazole and Quinoline Rings: The final step involves coupling the pyrazole and quinoline rings through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Methyl-3-(quinolin-7-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions with alcohols or amines to form esters or amides, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, esters, and amides.

Scientific Research Applications

1-Methyl-3-(quinolin-7-yl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(quinolin-7-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

1-Methyl-3-(quinolin-7-yl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-Methyl-3-(quinolin-7-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position of the pyrazole ring.

    1-Methyl-3-(quinolin-7-yl)-1H-pyrazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    1-Methyl-3-(quinolin-7-yl)-1H-pyrazole-4-ethyl ester: Similar structure but with an ester group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

1-methyl-3-quinolin-7-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C14H11N3O2/c1-17-8-11(14(18)19)13(16-17)10-5-4-9-3-2-6-15-12(9)7-10/h2-8H,1H3,(H,18,19)

InChI Key

GDHPWURNZSHEDI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC3=C(C=CC=N3)C=C2)C(=O)O

Origin of Product

United States

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